Diethyl (2-chlorothiazol-5-yl)methylphosphonate

描述

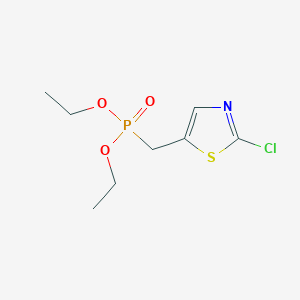

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is an organophosphorus compound with the molecular formula C8H14ClNO3PS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-chlorothiazol-5-yl)methylphosphonate typically involves the reaction of 2-chlorothiazole with diethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-chlorothiazole and diethyl phosphite.

Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials.

Solvent: Common solvents used in this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

化学反应分析

Types of Reactions

Diethyl (2-chlorothiazol-5-yl)methylphosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) can be used in substitution reactions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

Antiviral Agents

Diethyl (2-chlorothiazol-5-yl)methylphosphonate has been investigated for its potential as an antiviral agent. Research indicates that phosphonates, including this compound, can act as acyclic nucleoside analogs, which are crucial in the development of antiviral therapies. These compounds mimic natural nucleotides, thereby inhibiting viral replication processes.

Case Study: Hepatitis B Pro-drug

A notable application is its role as a pro-drug for hepatitis B treatment. The compound was modified to enhance its bioavailability and therapeutic efficacy. In a study, the deaminative chlorination of aminoheterocycles led to the synthesis of derivatives that showed promising antiviral activity, with yields reaching up to 57% for certain analogs .

Agricultural Applications

Pesticides and Herbicides

this compound has been explored as an intermediate in the synthesis of various pesticides and herbicides. Its thiazole ring structure contributes to its biological activity against pests and weeds.

Case Study: Insecticide Development

Insecticides such as fipronil have been successfully synthesized using phosphonate intermediates. The incorporation of chlorothiazole derivatives has shown improved insecticidal properties due to enhanced binding affinity to target sites in pests .

Chemical Synthesis

Reagent in Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is often utilized in the preparation of more complex phosphonate derivatives, which are valuable in various chemical applications.

| Application Area | Description | Yield (%) |

|---|---|---|

| Antiviral Synthesis | Acyclic nucleoside analogs | Up to 57% |

| Insecticide Synthesis | Fipronil-like compounds | Variable |

| Organic Reagent | Carbon-phosphorus bond formation | High |

Industrial Applications

Flame Retardants and Plasticizers

this compound is also being researched for its potential use as a flame retardant and plasticizer in polymers. Its phosphonate structure enhances thermal stability and reduces flammability, making it suitable for use in various industrial applications.

作用机制

The mechanism of action of Diethyl (2-chlorothiazol-5-yl)methylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

相似化合物的比较

Similar Compounds

Diethyl (2-bromothiazol-5-yl)methylphosphonate: Similar structure but with a bromine atom instead of chlorine.

Diethyl (2-fluorothiazol-5-yl)methylphosphonate: Similar structure but with a fluorine atom instead of chlorine.

Diethyl (2-iodothiazol-5-yl)methylphosphonate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the chlorine atom can affect the compound’s interaction with biological targets, potentially leading to unique pharmacological properties.

生物活性

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing on diverse sources to present a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and features a thiazole ring, which is known for its biological significance. The presence of the chlorothiazole moiety enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl phosphite with chlorothiazole derivatives. Various methods have been explored to optimize yields and purity, including the use of different catalysts and solvents. For instance, the reaction conditions can significantly affect the yield, with some studies reporting yields as high as 68% under optimized conditions .

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. A comparative study showed that this compound demonstrated effective inhibition against several fungal strains, including Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antifungal agents like griseofulvin, indicating its potential as a therapeutic agent .

Table 1: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 25 | Griseofulvin | 50 |

| Aspergillus niger | 30 | Ketoconazole | 60 |

Antibacterial Activity

In addition to antifungal effects, this compound has been evaluated for antibacterial activity. Studies have shown that it possesses moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with varying degrees of effectiveness depending on the concentration used .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Penicillin | 25 |

| Bacillus subtilis | 40 | Bacitracin | 30 |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:

- Study on Fungal Infections : A clinical trial investigated the use of this compound in treating fungal infections in immunocompromised patients. Results indicated a significant reduction in fungal load compared to control groups treated with conventional antifungals .

- Laboratory Evaluation : In vitro studies demonstrated that this compound inhibited biofilm formation in Candida species, suggesting its potential role in preventing persistent infections .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interfere with cellular processes in fungi and bacteria. The chlorothiazole moiety is believed to disrupt cell membrane integrity and inhibit essential metabolic pathways, leading to cell death.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl (2-chlorothiazol-5-yl)methylphosphonate?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, a thiazole derivative (e.g., 2-chloro-5-chloromethylthiazole) can react with diethyl phosphonate under basic conditions. Lithiation of diethyl methylphosphonate followed by formylation and protection (e.g., dimethylhydrazone derivatives) is a viable pathway, as demonstrated in analogous phosphonate syntheses . Reaction optimization may require anhydrous conditions, catalysts like LiN(iPr)₂, and temperature control (25–60°C). Characterization via (e.g., δ 1.29 ppm for ethyl groups) and mass spectrometry is critical to confirm purity .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Due to its chlorothiazole moiety and phosphonate group, strict safety protocols are essential:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- Storage : In airtight containers, away from oxidizers and moisture, at temperatures below 25°C .

Q. How is the compound characterized structurally in academic research?

- Methodological Answer : Structural confirmation relies on:

- Single-crystal X-ray diffraction : For precise bond lengths and angles (e.g., C–C mean = 0.004 Å, ) .

- NMR spectroscopy : peaks for ethyl groups (δ 1.29 ppm, triplet) and thiazole protons (δ 7.58–7.62 ppm) .

- Mass spectrometry (ESI–MS) : Molecular ion peaks (e.g., m/z 316 [M+H]) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorothiazole moiety in cross-coupling reactions?

- Methodological Answer : The 2-chloro group on the thiazole ring acts as a leaving site, enabling Suzuki or Buchwald-Hartwig couplings. Density Functional Theory (DFT) studies can model transition states to predict regioselectivity. Experimental validation involves kinetic monitoring (e.g., GC-MS) under varying conditions (e.g., Pd catalysts, ligands) . Conflicting reactivity reports may arise from steric hindrance or electronic effects, requiring comparative studies with substituent analogs .

Q. How can computational modeling optimize reaction conditions for phosphonate-thiazole conjugates?

- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or ORCA software) assess energy barriers for key steps like lithiation or nucleophilic attack. Solvent effects (THF vs. DMF) and temperature gradients are modeled to minimize side reactions. Validation via tracks phosphonate intermediate stability .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer : Discrepancies between expected and observed NMR/MS data may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing overlapping signals .

- High-resolution MS (HRMS) : Confirms molecular formula (e.g., CHClNOPS requires m/z 294.0123) .

- X-ray crystallography : Resolves ambiguities in stereochemistry or regiochemistry .

Q. How does the phosphonate group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) and monitoring degradation via HPLC. Phosphonates are hydrolytically stable at neutral pH but degrade under strong acids/bases via P–O cleavage. Activation energy () calculations from Arrhenius plots predict shelf-life .

属性

IUPAC Name |

2-chloro-5-(diethoxyphosphorylmethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClNO3PS/c1-3-12-14(11,13-4-2)6-7-5-10-8(9)15-7/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAZMLMRYFXTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CN=C(S1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClNO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376793 | |

| Record name | Diethyl (2-chlorothiazol-5-yl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903130-74-5 | |

| Record name | Diethyl (2-chlorothiazol-5-yl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。